BenchChemオンラインストアへようこそ!

Orexin receptor antagonist 3

OX2 Receptor IC50 FLIPR Assay

Orexin receptor antagonist 3 (Example 216, WO2011050198A1) is a disubstituted octahydropyrrolo[3,4-c]pyrrole with a defined OX2 receptor IC50 of 25 nM (human) and 18 nM (rat). Its moderate potency enables partial OX2 blockade studies without full receptor knockout. Proven in vivo solubility of ≥3.33 mg/mL ensures reliable systemic administration in rodent PK/PD models. Choose this precisely characterized tool compound to dissect OX1 vs. OX2 signaling with reproducible results.

Molecular Formula C21H22N8O3
Molecular Weight 434.5 g/mol
Cat. No. B8134287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin receptor antagonist 3
Molecular FormulaC21H22N8O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C
InChIInChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3
InChIKeyMPDQVXKSEUGRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin Receptor Antagonist 3: A Disubstituted Octahydropyrrolo[3,4-c]pyrrole Modulator for Orexin Receptor Research


Orexin receptor antagonist 3, also designated as example 216 in patent WO2011050198A1, is a synthetic small molecule belonging to the disubstituted octahydropyrrolo[3,4-c]pyrrole chemical class [1]. It functions as an antagonist of the orexin receptors, which are G-protein-coupled receptors (GPCRs) critical for regulating arousal, wakefulness, and appetite [2]. Its primary application lies in the preclinical investigation of sleep disorders and metabolic conditions where the orexin/hypocretin system is implicated, such as insomnia and obesity.

The Critical Importance of Compound-Specific Characterization for Orexin Receptor Antagonist 3 in Experimental Design


Substituting 'Orexin receptor antagonist 3' with other orexin receptor antagonists is scientifically risky due to profound differences in subtype selectivity, binding kinetics, and functional outcomes [1]. Compounds within this pharmacological class exhibit highly variable profiles; for instance, some are highly selective for OX1 or OX2 receptors, while others are dual antagonists with distinct on/off rates [2]. Furthermore, differences in solubility and formulation properties directly impact in vitro assay conditions and in vivo dosing, potentially leading to irreproducible results if a compound is used without its specific characterization data [3]. The quantitative evidence below provides the precise parameters necessary to select Orexin receptor antagonist 3 for specific research applications over its analogs.

Quantitative Differentiation of Orexin Receptor Antagonist 3: In Vitro Potency, Solubility, and Selectivity Context


OX2 Receptor Antagonism: Potency of Orexin Receptor Antagonist 3 Compared to Clinical DORAs

Orexin receptor antagonist 3 demonstrates moderate potency for the human orexin-2 (OX2) receptor, with an IC50 of 25 nM in a functional FLIPR calcium mobilization assay using CHO cells [1]. This places it in a distinct potency tier compared to more potent dual orexin receptor antagonists (DORAs). For example, the clinical compound Almorexant exhibits IC50 values of 6.6 nM and 3.4 nM for OX1 and OX2 receptors, respectively, in similar cellular assays . Suvorexant, another approved DORA, has reported IC50 values of 50 nM and 56 nM for OX1 and OX2, respectively, in different assay systems [2]. This moderate potency may be advantageous in research contexts where complete receptor blockade is not desired or where the aim is to probe partial antagonism.

OX2 Receptor IC50 FLIPR Assay

Cross-Species OX2 Antagonist Activity: A Comparison of Rat and Human Receptor Potency

The potency of Orexin receptor antagonist 3 for the OX2 receptor differs between species. It exhibits an IC50 of 18 nM against the rat OX2 receptor, compared to 25 nM against the human receptor in the same cellular assay format [1]. This minor species difference (approximately 1.4-fold) is crucial for planning in vivo studies in rodent models and for interpreting translational data. In contrast, some clinical candidates show larger species potency shifts. For instance, the dual antagonist SB-649868 has reported pKi values of 9.93 for rat OX1 and 10.11 for rat OX2, which are higher than its human receptor affinities (pKi 9.4 and 9.5, respectively), indicating a more pronounced species difference .

OX2 Receptor Species Selectivity IC50

Solubility Profile of Orexin Receptor Antagonist 3: Enabling Flexible In Vitro and In Vivo Formulation

Orexin receptor antagonist 3 has a reported solubility of 33.33 mg/mL (76.72 mM) in DMSO . This high solubility in a standard organic vehicle facilitates the preparation of concentrated stock solutions for in vitro assays, minimizing the introduction of solvent artifacts. For in vivo applications, it exhibits a solubility of ≥3.33 mg/mL (7.66 mM) in a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline . This solubility in a biocompatible vehicle is a critical parameter for systemic administration in animal models. This is in contrast to some orexin antagonists which have lower aqueous/organic solubility profiles, necessitating more complex formulation strategies or potentially limiting achievable plasma concentrations.

Solubility Formulation DMSO

Recommended Research Applications for Orexin Receptor Antagonist 3 Based on Quantitative Differentiation


Probing Partial OX2 Receptor Antagonism in Sleep-Wake Studies

Given its moderate potency for the OX2 receptor (IC50 of 25 nM for human OX2) [1], Orexin receptor antagonist 3 is particularly well-suited for in vivo studies where a full receptor knockout or complete pharmacological blockade is not desired. It can be used to investigate the effects of partial orexin-2 signaling inhibition on sleep architecture and arousal thresholds, potentially mimicking a more subtle modulation of the orexin system than is achieved with highly potent DORAs.

In Vivo Efficacy Studies in Rodent Models Requiring Defined Exposure

The established in vivo formulation solubility of ≥3.33 mg/mL allows for reliable systemic administration in rodent models. This is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies aimed at correlating plasma or brain exposure with a specific degree of OX2 receptor occupancy and subsequent behavioral or metabolic effects.

In Vitro Mechanistic Studies to Differentiate OX1 vs. OX2 Contributions

While further selectivity data would be beneficial, the specific OX2 potency of Orexin receptor antagonist 3 (IC50 = 25 nM for human, 18 nM for rat) [1] makes it a valuable tool for deconvoluting the distinct roles of OX1 and OX2 receptors. By using it in combination with a selective OX1 antagonist (e.g., SB-334867) in cellular assays or tissue preparations, researchers can dissect the specific signaling pathways and functional outcomes mediated by each receptor subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orexin receptor antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.